N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation processes, involving ligands such as 4,7-Dimethoxy-1,10-phenanthroline, can be a crucial methodology in synthesizing complex organic compounds, potentially including derivatives related to your compound of interest. These reactions facilitate the formation of carbon-nitrogen bonds under mild conditions, expanding the toolkit for constructing heterocyclic compounds used in medicinal chemistry and materials science (Altman, Koval, & Buchwald, 2007).
Fluorescent and Colorimetric Sensors
Compounds with benzimidazo and benz[de]isoquinoline structures, similar to the moieties in your compound, have been developed as fluorescent and colorimetric sensors. These sensors can detect pH changes or specific ions, showcasing the utility of such compounds in analytical and diagnostic applications (Liu et al., 2015).
Antimicrobial Polymers
Polymer synthesis incorporating dimethylaminoethyl methacrylate (DMA) units demonstrates the antimicrobial potential of polymers with quaternary ammonium groups. Such research hints at the broader antimicrobial applications of compounds with dimethylamino groups, suggesting potential research avenues for your compound in developing antimicrobial materials or coatings (Bütün, Armes, & Billingham, 2001).
Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 receptor antagonists for clinical administration in conditions like emesis and depression highlights the therapeutic potential of compounds with dimethylaminoethyl components. Research in this area could provide a framework for investigating the pharmacological applications of your compound (Harrison et al., 2001).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEKXSUFCXIEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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